(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((4-ethoxyphenyl)amino)thiazol-4-yl)methanone
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Overview
Description
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((4-ethoxyphenyl)amino)thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Several studies have focused on the synthesis of compounds with piperazine and thiazolyl components for their antimicrobial properties. For example, the synthesis and antimicrobial activity of new pyridine derivatives have been explored, revealing that these compounds show variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This suggests potential applications of related compounds in the development of new antimicrobial agents.
Antitubercular Activity
Compounds containing the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold have been identified as new anti-mycobacterial chemotypes. A study involving the synthesis and biological evaluation of these compounds against Mycobacterium tuberculosis H37Rv strain highlighted several with promising anti-mycobacterial potential, indicating their potential use in developing treatments for tuberculosis (Pancholia et al., 2016).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone have been synthesized and tested for their anti-inflammatory and analgesic properties. These compounds exhibited significant cyclooxygenase inhibition and analgesic activities, suggesting their potential as leads for the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Agents
Research on (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives has demonstrated their potential as sodium channel blockers and anticonvulsant agents. These studies suggest the utility of such compounds in the treatment of epilepsy and related disorders (Malik & Khan, 2014).
Anticancer Activity
Piperazine-linked compounds have been investigated for their ability to induce apoptosis and inhibit tubulin polymerization, showing promise as anticancer agents. This research highlights the potential for developing novel cancer therapies based on such molecular structures (Manasa et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dopamine receptors , suggesting that this compound may also target these receptors.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that this compound might act as a dopamine agonist , binding to dopamine receptors and mimicking the effects of dopamine.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-2-30-19-6-4-18(5-7-19)25-24-26-20(15-33-24)23(29)28-11-9-27(10-12-28)14-17-3-8-21-22(13-17)32-16-31-21/h3-8,13,15H,2,9-12,14,16H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJPLXXPFDNOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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